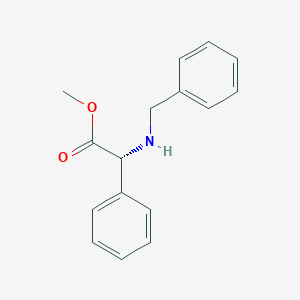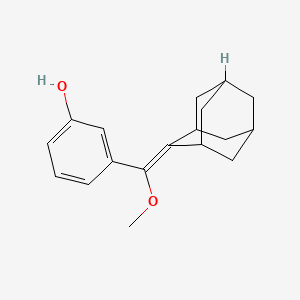
3-Methyl-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Methyl-4-(trifluoromethyl)pyridine, also known as Trifluoromethylpyridine (TFMP), is an important ingredient for the development of agrochemical and pharmaceutical compounds . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP are generally related to the introduction of TFMP groups within the structures of other molecules . This is achieved via methods such as the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
TFMP derivatives are known for their distinctive physical and chemical properties, which are attributed to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Catalytic Methylation of Pyridines
Research by Grozavu et al. (2020) describes a novel catalytic method that introduces a methyl group onto the aromatic ring of pyridines, which are essential components in organic chemistry and drug discovery. This method is significant for its use of common feedstock chemicals like methanol and formaldehyde, offering a new approach to functionalizing pyridines by exploiting their oscillating reactivity patterns. This technique allows for the methylation of C-4 functionalized pyridines at C-3/5 positions, demonstrating an innovative interface between aromatic and non-aromatic compounds (Grozavu et al., 2020).
Synthesis of Pesticide Precursors
Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a crucial pyridine derivative containing fluorine widely used in pesticide production. The paper evaluates various synthesis processes, contributing valuable insights into the efficient production of this and related compounds, which are critical for developing new agrochemicals (Lu Xin-xin, 2006).
Advanced Organic Synthesis Techniques
Research on direct methylation and trifluoroethylation of pyridine derivatives by Zhang et al. (2003) presents a methodology that provides high yields of the corresponding salts through simple routes. This research outlines a straightforward approach to creating a variety of room temperature ionic liquids (RTILs), showcasing the versatility of pyridine derivatives in organic synthesis (Zhang et al., 2003).
Electroluminescence in OLED Technology
A study by Su et al. (2021) on the electroluminescence of orange-red iridium(III) complexes, where pyrazol-pyridine ligands were synthesized, demonstrates the application of pyridine derivatives in OLED technology. This research highlights the potential of such compounds in enhancing the performance and efficiency of OLEDs, contributing to advancements in display and lighting technologies (Su et al., 2021).
Synthesis of Functionalized Pyridines
Research by Schlosser and Marull (2003) explores the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This study provides insights into the regioselective functionalization of these compounds, offering new pathways for the synthesis of pyridinecarboxylic acids and other derivatives, which are valuable in medicinal chemistry and materials science (Schlosser & Marull, 2003).
Mecanismo De Acción
Target of Action
3-Methyl-4-(trifluoromethyl)pyridine (3M4TFP) is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that trifluoromethylpyridines (tfmps), a group to which 3m4tfp belongs, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that tfmp derivatives have shown higher fungicidal activity than chlorine and other derivatives .
Action Environment
It’s known that the development of fluorinated organic chemicals, a group to which 3m4tfp belongs, is becoming an increasingly important research topic .
Safety and Hazards
Users are advised to wear personal protective equipment and ensure adequate ventilation when handling TFMP . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . It should be kept away from open flames, hot surfaces, and sources of ignition .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Methyl-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to either the activation or inhibition of the enzyme’s activity, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to either protective or detrimental effects on cell viability, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific receptor sites on enzymes or proteins, leading to changes in their conformation and activity. For example, the compound can act as an inhibitor of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown. In in vitro studies, long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich environments . It has been observed to interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-methyl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-4-11-3-2-6(5)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZZENAXLRKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



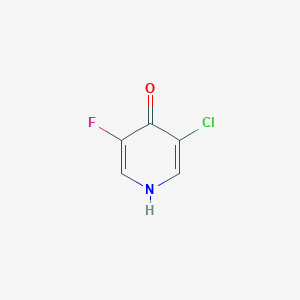


![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)
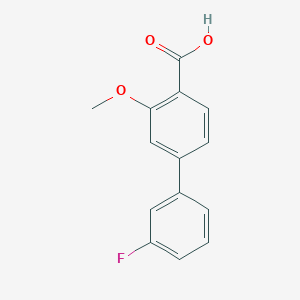
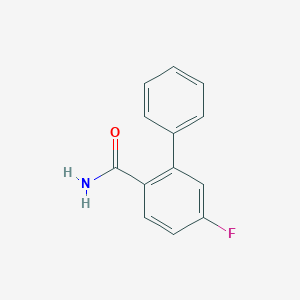

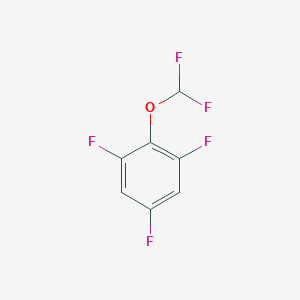

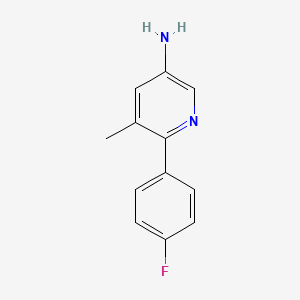
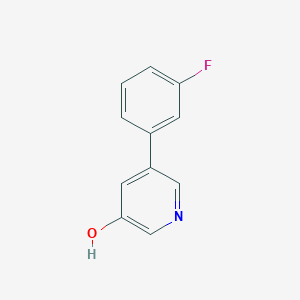
![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)
